(R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Beschreibung
(R)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 1415908-67-6) is a chiral intermediate critical in synthesizing Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . Its molecular formula is C₁₃H₂₀N₂O₄S (MW: 300.37 g/mol), featuring a pyrrolidinone core functionalized with a thiazolidine-3-carbonyl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the C2 position (R-configuration) distinguishes it from its S-isomer (CAS: 401564-36-1), which is also a key synthetic precursor .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKZRPRLJGLDM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)N2CCSC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stereoselective Synthesis via Hydroxyproline Derivatives
The most widely reported approach begins with N-protected L-trans-4-hydroxyproline. For the (R)-configured product, enantiomeric starting materials or resolution steps are required. A representative method involves:
-
Condensation with Thiazolidine :
N-tert-butoxycarbonyl-L-trans-4-hydroxyproline is coupled with thiazolidine using carbodiimide-based coupling agents (e.g., EDC, HOBt) in DMF. This step forms 3-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidin-2-ylcarbonyl]thiazolidine with yields of 62% . -
Oxidation to the Ketone :
The hydroxyl group is oxidized to a ketone using sulfur trioxide-pyridine complex in DMSO with triethylamine as a base. This step achieves 55–91% yields, depending on scale and purification methods .
Key Data :
| Step | Reagents | Solvent | Yield |
|---|---|---|---|
| Condensation | EDC, HOBt, thiazolidine | DMF | 62% |
| Oxidation | SO₃·Py, Et₃N | DMSO/CH₂Cl₂ | 55–91% |
Alternative Oxidation Protocols
To avoid DMSO, alternative oxidants have been explored:
-
TEMPO/TCCA System : Trichloroisocyanuric acid (TCCA) and TEMPO in ethyl acetate oxidize N-Boc-4-hydroxyproline to the ketone at 0–30°C, achieving 95% yield . Subsequent condensation with thiazolidine using DCC/DMAP in toluene provides the target compound in 85% yield .
-
KMnO₄ in Alkaline Conditions : Limited to small-scale syntheses due to lower yields (~70%) and challenges in stereochemical retention .
One-Pot Tandem Reactions
A Chinese patent (CN105085510A) describes a one-pot method starting from N-Boc-4-oxo-L-proline and cysteamine hydrochloride:
-
Thiazolidine Formation : Cysteamine reacts with formaldehyde to generate thiazolidine in situ.
-
Coupling : Using N,N-diisopropylethylamine in ethyl acetate at -10°C, the ketone intermediate is coupled to thiazolidine, yielding 85–89% .
Advantages :
-
Eliminates isolation of intermediates.
-
Uses cost-effective reagents (formaldehyde, cysteamine).
Stereochemical Considerations
The (R)-configuration is achieved through:
-
Chiral Resolution : Enzymatic or chromatographic separation of racemic mixtures .
-
Enantioselective Starting Materials : Use of (R)-configured hydroxyproline derivatives, though commercial availability is limited .
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Stereocontrol |
|---|---|---|---|
| SO₃·Py Oxidation | 55–91% | High | High |
| TEMPO/TCCA | 85–95% | Moderate | Moderate |
| One-Pot Tandem | 85–89% | High | Requires resolution |
Challenges and Optimizations
-
Oxidation Side Reactions : Over-oxidation or epimerization is mitigated by low-temperature conditions (-10°C to 0°C) .
-
Solvent Choice : DMSO enhances oxidation efficiency but complicates purification; alternatives like ethyl acetate reduce toxicity .
-
Catalyst Recovery : Magnetic nanocatalysts (e.g., MnCoCuFe₂O₄@L-proline) enable reuse but require specialized setups .
Industrial-Scale Adaptations
Patents highlight kilogram-scale processes using:
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antidiabetic Agents
One of the primary applications of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is in the development of antidiabetic medications. The compound serves as an intermediate in the synthesis of Teneligliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors are essential for enhancing insulin secretion and lowering blood glucose levels by preventing the degradation of incretin hormones .
Synthesis of Bioactive Molecules
The compound is also utilized in synthesizing various bioactive molecules. Its unique structural features allow it to act as a building block for more complex organic compounds, particularly those with potential therapeutic properties. The thiazolidine moiety is known for its biological activities, including anti-inflammatory and antioxidant effects, making this compound valuable in drug development .
Case Studies
Case Study 1: Synthesis of Teneligliptin
In a study focused on the synthesis of Teneligliptin, researchers employed (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate as a key intermediate. The synthetic route involved reacting this compound with various reagents to yield the final product, demonstrating its utility in pharmaceutical chemistry .
Case Study 2: Antioxidant Activity
Another research effort investigated the antioxidant properties of derivatives synthesized from (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. The study found that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in nutraceuticals and functional foods aimed at combating oxidative stress-related diseases .
Wirkmechanismus
The mechanism of action of ®-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes or the modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Key Physicochemical Properties (R-Isomer):
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 491.6 ± 45.0 °C |
| LogP (Partition Coefficient) | -0.33 |
| Storage Conditions | -20°C (sealed, dry) |
| Refractive Index | 1.567 |
| Flash Point | 251.1 ± 28.7 °C |
The compound’s low LogP indicates moderate hydrophilicity, which may influence solubility in pharmaceutical formulations. Its Boc group enhances stability during synthesis but requires acidic conditions for deprotection .
Comparison with Structurally Similar Compounds
Stereoisomer: (S)-tert-Butyl 4-Oxo-2-(Thiazolidine-3-Carbonyl)Pyrrolidine-1-Carboxylate
- CAS : 401564-36-1
- Molecular Formula : C₁₃H₂₀N₂O₄S (MW: 300.37 g/mol)
- Synthesis Yield : Up to 89.0% via EDC-mediated coupling of tert-butoxycarbonyl-N-4-oxo-proline and cysteine hydrochloride under formaldehyde catalysis .
- Storage : 2–8°C (vs. -20°C for R-isomer), suggesting greater stability of the S-isomer .
- Application : Intermediate for Teneligliptin; stereochemistry impacts enzymatic binding in DPP-4 inhibition .
Key Differences :
Spiro-Pyrrolidine-Oxindole Derivative (Compound 328)
- Structure : Features a spiro-indole-pyrrolidine core with prop-1-en-1-yl and triisopropylsilyl substituents.
- Molecular Formula : C₃₄H₅₂N₄O₃Si (MW: 628.35 g/mol).
- Synthesis Yield : 94% via multi-step coupling, highlighting efficient spirocyclization strategies .
- Physical Properties : Melting point = 99°C; [α]D²⁶ = -31.6 (CHCl₃), indicating significant optical activity .
Comparison with Target Compound :
Teneligliptin Impurity 26
Comparative Analysis :
| Parameter | (R)-Isomer (Target) | Teneligliptin Impurity 26 |
|---|---|---|
| Molecular Weight | 300.37 | 526.69 |
| LogP | -0.33 | Estimated >2 (lipophilic) |
| Functional Groups | Boc, thiazolidine | Piperazine, phenyl-pyrazole |
| Synthetic Challenge | Moderate | High (multiple steps) |
Functional Implications : The phenyl-pyrazole moiety in Impurity 26 may confer unintended off-target interactions, underscoring the need for precise synthetic control .
Biologische Aktivität
(R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is with a molecular weight of 300.37 g/mol. The compound features a pyrrolidine ring substituted with a thiazolidine moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activities of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various fungi, including Candida albicans, with IC50 values ranging from 0.2 to 0.5 µM against specific targets such as PMT1, an enzyme involved in cell wall biosynthesis in yeast .
2. Anticancer Properties
The compound has demonstrated potential anticancer effects through mechanisms such as apoptosis induction in tumor cells. Molecular docking studies suggest that it may interact with proteins involved in cell survival pathways, enhancing its efficacy against certain cancer types .
3. Anti-inflammatory Effects
Thiazolidine derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory cytokines and pathways has been observed in vitro .
The synthesis of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including the formation of the thiazolidine ring and subsequent functionalization. The specific mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors relevant to its target diseases.
Case Studies
Case Study 1: Antifungal Activity
In a study assessing the antifungal activity of thiazolidine derivatives, (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate was tested against clinical isolates of Candida spp. The results indicated a significant reduction in fungal viability compared to control groups, suggesting its potential as a therapeutic agent for fungal infections.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in various cancer cell lines compared to untreated controls. The induction of caspase-dependent apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential role in cancer therapy.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antifungal | Candida albicans | 0.2 - 0.5 µM |
| Anticancer | Various cancer cell lines | Significant reduction |
| Anti-inflammatory | Inflammatory cytokines | Modulation observed |
Q & A
Q. What synthetic routes are recommended for preparing (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimal yields?
The compound can be synthesized via a multi-step approach involving nucleophilic acyl substitution and cyclization. Key steps include:
- Acylation : Reacting tert-butyl pyrrolidine derivatives with thiazolidine carbonyl chlorides in dichloromethane (DCM) at 0–20°C, using catalytic DMAP and triethylamine to facilitate the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity .
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis may be required to ensure retention of the (R)-configuration during synthesis .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm functional groups and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of the crystal structure and stereochemistry, particularly if discrepancies arise in spectroscopic data .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
